molecular formula C9H8ClN B13011825 1-(2-Chlorophenyl)prop-2-yn-1-amine

1-(2-Chlorophenyl)prop-2-yn-1-amine

Cat. No.: B13011825
M. Wt: 165.62 g/mol
InChI Key: APFZCIZITVJMBT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8ClN It is a derivative of propargylamine, characterized by the presence of a chlorophenyl group attached to the propargylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with propargylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-chlorobenzyl chloride, propargylamine

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)

    Procedure: The reactants are mixed in the solvent and heated to reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under appropriate conditions.

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Chlorophenyl)prop-2-yn-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as pharmaceuticals, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)prop-2-yn-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)prop-2-yn-1-amine: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

    Propargylamine: The parent compound without the chlorophenyl group, which has different reactivity and applications.

    1-(2-Bromophenyl)prop-2-yn-1-amine: A bromine-substituted analog with potentially different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

1-(2-chlorophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9H,11H2

InChI Key

APFZCIZITVJMBT-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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